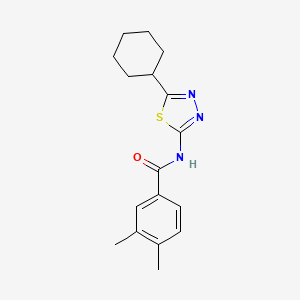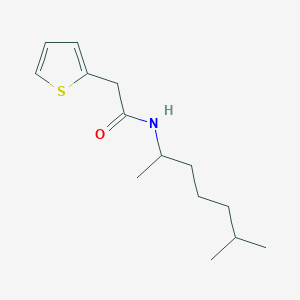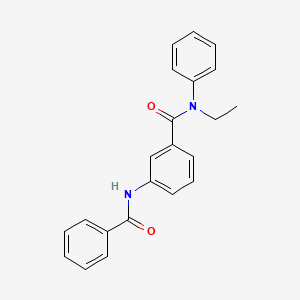
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide stands out due to its specific combination of a cyclohexyl group, a thiadiazole ring, and a dimethylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H21N3OS |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H21N3OS/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) |
InChI-Schlüssel |
VUHDKBNHFZGKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959887.png)
![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)
![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)


![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
